Dimethyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonothioyl}amino)benzene-1,4-dicarboxylate
Description
Dimethyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonothioyl}amino)benzene-1,4-dicarboxylate is a structurally complex organic compound featuring:
- A central benzene ring substituted with two methyl carboxylate groups at positions 1 and 2.
- A thiourea linkage (-NH-CS-N-) connecting the benzene ring to a piperazine moiety.
- A 1,3-benzodioxole (methylenedioxyphenyl) group attached to the piperazine nitrogen.
Properties
IUPAC Name |
dimethyl 2-[[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbothioyl]amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6S/c1-29-21(27)16-4-5-17(22(28)30-2)18(12-16)24-23(33)26-9-7-25(8-10-26)13-15-3-6-19-20(11-15)32-14-31-19/h3-6,11-12H,7-10,13-14H2,1-2H3,(H,24,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHMUPDYTHQZGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonothioyl}amino)benzene-1,4-dicarboxylate typically involves multiple steps:
Formation of 1,3-benzodioxole-5-carboxaldehyde: This can be synthesized from catechol and chloroacetic acid under acidic conditions.
Synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazine: This involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with piperazine in the presence of a reducing agent like sodium borohydride.
Formation of the carbonothioyl intermediate: The piperazine derivative is reacted with carbon disulfide and a base such as potassium carbonate to form the carbonothioyl intermediate.
Coupling with dimethyl terephthalate: The final step involves the coupling of the carbonothioyl intermediate with dimethyl terephthalate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Formation of the Carbonothioylamino Group
This group likely arises from thioamide formation , involving reaction between an amine and a thiocarbonyl reagent (e.g., thiourea or thioacyl chloride). For example, in analogous systems , acid hydrazides react with ethyl acetoacetate to form thioamides, which may parallel the formation of this functional group.
Reaction Conditions (Hypothetical) :
| Step | Reagents | Solvent | Temp | Reaction Type |
|---|---|---|---|---|
| 1 | Thiourea | DMF | 60°C | Thioamide formation |
Hydrolysis Reactions
The ester groups and amide/thioamide functionalities are susceptible to hydrolysis:
Ester Hydrolysis
Dimethyl esters typically hydrolyze under basic or acidic conditions to form carboxylic acids. For example:
Thioamide Hydrolysis
Thioamides hydrolyze to amides under acidic or basic conditions:
Reaction with Nucleophiles
The piperazine ring’s nitrogen may act as a nucleophile, engaging in substitution or alkylation reactions . For instance, analogs with piperazine substituents undergo reactions with alkylating agents (e.g., alkyl halides) to form quaternary ammonium salts.
Stability and Degradation
The benzodioxole group (1,3-benzodioxole) is known for instability under acidic conditions, potentially undergoing ring-opening reactions. For example:
Piperazine Derivatives
-
A parent compound (CID 198990) , 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4,5-dimethylpyrimidine , shares structural motifs (piperazine, benzodioxole) and may exhibit similar reactivity profiles.
-
Molecular weight: 421.5 g/mol , indicating potential solubility limitations.
Thioamide Chemistry
In pyrazolone derivatives , thioamide groups participate in cycloaddition reactions (e.g., with enolic compounds), suggesting potential reactivity in this compound as well.
Scientific Research Applications
Dimethyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonothioyl}amino)terephthalate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Materials Science: Use in the synthesis of novel polymers or materials with unique properties.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Dimethyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonothioyl}amino)benzene-1,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The carbonothioyl group and aromatic rings may play key roles in these interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1). Key differentiating factors include:
Table 1: Structural and Functional Comparison with Analogous Compounds
| Compound Name | Key Structural Features | Biological Activity | Reference |
|---|---|---|---|
| Target Compound : Dimethyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonothioyl}amino)benzene-1,4-dicarboxylate | Benzene dicarboxylate, thiourea-linked piperazine, benzodioxole substituent | Hypothesized broad-spectrum bioactivity (antimicrobial/anticancer) | |
| Dimethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate | Oxazole moiety, dichlorophenyl substituent, carbonyl linkage | Anti-inflammatory, anticancer properties | |
| 4-(1,3-Benzodioxol-5-ylmethyl)-N,N-dimethylpiperazine-1-carboxamide | Piperazine-carboxamide, benzodioxole substituent | Moderate antimicrobial activity, limited anticancer activity | |
| 4-(1,3-Benzodioxol-5-ylmethyl)-N,N-dimethylpiperazine-1-phosphamide | Piperazine-phosphamide, benzodioxole substituent | High anticancer activity, no antimicrobial activity | |
| 3-Ethyl 5-methyl 4-(2,3-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | Dihydropyridine core, dichlorophenyl substituent | Cardiovascular effects (calcium channel modulation) |
Key Findings from Comparative Analysis:
However, replacing the thiourea linkage (-CS-NH-) with a carboxamide (-CONH-) or phosphamide (-PO-NH-) group (as in ) significantly alters activity profiles. For example:
- Phosphamide analogs exhibit stronger anticancer activity but lack antimicrobial effects, likely due to altered solubility and target specificity .
- Thiourea-containing compounds may offer superior hydrogen-bonding capacity compared to carboxamides, enhancing enzyme inhibition .
Heterocyclic Core Influence :
- Compounds with oxazole or dihydropyridine cores (e.g., ) demonstrate divergent bioactivities. The target compound’s benzene dicarboxylate core may confer rigidity, affecting pharmacokinetic properties like metabolic stability.
Piperazine Flexibility :
- The piperazine ring’s conformational flexibility allows for diverse receptor interactions. Substituting the benzodioxole group with aryl sulfonamides or alkyl chains (as in ) can modulate neurotransmitter or enzyme interactions.
Antimicrobial vs. Anticancer Trade-offs :
- Structural modifications to the piperazine substituent (e.g., benzodioxole vs. dichlorophenyl) influence selectivity. For instance, dichlorophenyl-containing analogs () show stronger anti-inflammatory effects, while benzodioxole derivatives may prioritize antimicrobial or anticancer pathways .
Biological Activity
Dimethyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonothioyl}amino)benzene-1,4-dicarboxylate (CAS Number: 831232-79-2) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 471.53 g/mol. The structure features a piperazine ring linked to a benzodioxole moiety, which is known for its diverse pharmacological properties.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Preparation of the Piperazine Derivative : This step includes the introduction of the benzodioxole group through nucleophilic substitution.
- Formation of Carbonothioyl Group : The carbonothioyl moiety is introduced via thiourea derivatives.
- Carboxylation : The final step involves the carboxylation to yield the dicarboxylate structure.
These reactions often require specific conditions such as controlled temperatures and anhydrous solvents to achieve high yields and purity .
The biological activity of this compound may involve interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, potentially affecting neurotransmission or hormonal regulation.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit various biological activities:
- Antioxidant Activity : Compounds containing benzodioxole groups are known for their ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress.
- Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against various pathogens.
- Cytotoxic Effects : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating possible applications in oncology.
Case Studies and Research Findings
Recent studies have highlighted the biological activities associated with related compounds:
Q & A
Q. What are the recommended synthetic pathways for Dimethyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonothioyl}amino)benzene-1,4-dicarboxylate, and how can reaction yields be optimized?
- Methodological Answer : The compound’s synthesis involves coupling the piperazine-thiocarbonyl intermediate with dimethyl 1,4-benzenedicarboxylate derivatives. Key steps include:
- Thiocarbamoylation : Reacting 4-(1,3-benzodioxol-5-ylmethyl)piperazine with thiophosgene or equivalent reagents under inert conditions .
- Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the thiocarbamoyl group to the benzene-dicarboxylate backbone .
- Optimization : Employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, a central composite design can minimize trial-and-error approaches .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should spectral contradictions be addressed?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D NMR (HSQC, HMBC) to resolve overlapping signals from the benzodioxole and piperazine moieties. Deuterated DMSO or CDCl3 is preferred for solubility .
- Mass Spectrometry (HRMS) : Confirm molecular weight with high-resolution ESI-MS. Discrepancies between observed and calculated values may indicate incomplete purification or degradation; repeat under controlled humidity/temperature .
- IR Spectroscopy : Validate thiocarbonyl (C=S) stretching at ~1200–1250 cm⁻¹ and ester (C=O) bands at ~1720 cm⁻¹ .
Q. What functional groups in this compound are most reactive, and how do they influence its stability in solution?
- Methodological Answer :
- Thiocarbamoyl Group (N–C=S) : Prone to hydrolysis under acidic/basic conditions. Monitor stability via HPLC at pH 2–10 over 24–72 hours .
- Benzodioxole Ring : Sensitive to oxidative degradation. Use antioxidants (e.g., BHT) in storage solutions and characterize degradation products via LC-MS .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in derivatization reactions .
- Docking Studies : Map the compound’s interaction with biological targets (e.g., enzymes) using AutoDock Vina. Focus on modifying the benzodioxole or piperazine groups to improve binding affinity .
Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound’s reactivity?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : If experimental product ratios deviate from computational predictions, conduct time-resolved NMR to determine if intermediates dominate under specific conditions .
- Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to explain discrepancies in reaction yields predicted by gas-phase models .
Q. How can process intensification methodologies improve scalability while maintaining purity?
- Methodological Answer :
- Membrane Separation : Replace column chromatography with nanofiltration membranes to isolate the compound from byproducts, reducing solvent use .
- Continuous Flow Reactors : Optimize residence time and temperature gradients to enhance reproducibility and yield. Use inline FTIR for real-time monitoring .
Q. What experimental frameworks are suitable for studying this compound’s role in multi-step catalytic cycles?
- Methodological Answer :
- Isotopic Labeling : Introduce 13C or 15N labels at the thiocarbamoyl group to track its participation in catalytic intermediates via NMR .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with labeled vs. unlabeled compounds to identify rate-determining steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
